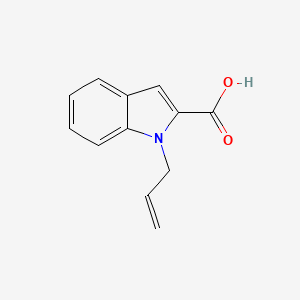

1-allyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h2-6,8H,1,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSNBWAZEVRORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 1 Allyl 1h Indole 2 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the indole (B1671886) ring is a primary site for derivatization, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks.

Esterification and Amidation Reactions for Diverse Conjugates

The formation of esters and amides from 1-allyl-1H-indole-2-carboxylic acid is a fundamental strategy for creating a variety of molecular conjugates. These reactions typically involve the activation of the carboxylic acid followed by nucleophilic attack by an alcohol or amine. libretexts.org

Esterification: In a typical esterification reaction, the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. This reversible reaction can be driven to completion by removing water or using an excess of the alcohol. libretexts.org A commercially significant application of this type of reaction is in condensation polymerization, where a dicarboxylic acid reacts with a diol to form polyesters. libretexts.org

Amidation: Amide bond formation is crucial for linking the indole core to peptides, amino acids, or other amine-containing molecules. Common methods for amidation involve the use of coupling reagents to activate the carboxylic acid. One such method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then readily attacked by an amine to form the desired amide. researchgate.net

Table 1: Common Coupling Reagents for Esterification and Amidation

| Coupling Reagent | Reaction Type | Key Features |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Amidation | Forms a reactive O-acylisourea intermediate. researchgate.net |

| 1,1'-Carbonyldiimidazole (CDI) | Esterification/Amidation | Activates the carboxyl group for reaction with nucleophiles. researchgate.net |

| Acid Catalyst (e.g., H₂SO₄) | Esterification | Protonates the carbonyl oxygen, making the carbon more electrophilic. |

Conversion to Acid Chlorides for Subsequent Coupling Reactions

For enhanced reactivity in coupling reactions, this compound can be converted to its corresponding acid chloride. Acyl chlorides are highly reactive and serve as versatile intermediates for the synthesis of esters, amides, and other acyl derivatives. chemguide.co.uk

The most common reagent for this transformation is thionyl chloride (SOCl₂). chemguide.co.uklibretexts.org The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The chloride ion generated in the process then acts as a nucleophile, attacking the carbonyl carbon to yield the acid chloride. libretexts.org The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to completion. chemguide.co.ukyoutube.com

Other reagents used for this conversion include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk The choice of reagent can depend on the desired reaction conditions and the stability of the starting material.

Table 2: Reagents for Acid Chloride Formation

| Reagent | Formula | Byproducts | Separation |

| Thionyl chloride | SOCl₂ | SO₂(g), HCl(g) | Fractional distillation from excess reagents. chemguide.co.uk |

| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl(g) | Fractional distillation. chemguide.co.uk |

| Phosphorus(III) chloride | PCl₃ | H₃PO₃ | Fractional distillation. chemguide.co.uk |

Reactions Involving the Allyl Group and Indole Nitrogen

The allyl group attached to the indole nitrogen provides a unique handle for a variety of transition metal-catalyzed reactions, leading to the formation of complex heterocyclic systems.

Allylic Substitution Reactions of Indole-Fused Zwitterionic π-Allylpalladium Species

Zwitterionic π-allylpalladium species are valuable intermediates in organic synthesis. nih.govresearchgate.net The development of indole-fused zwitterionic π-allylpalladium precursors has enabled novel cycloaddition and allylic substitution reactions. nih.govresearchgate.net These reactions can lead to the synthesis of pyrrolo[3,2,1-ij]quinazolin-3-one and 7-vinyl indole compounds with good yields and excellent regio- and stereoselectivity in the case of allylic substitution. nih.gov The C3-allylation of indoles can be favored by the formation of a tight indolyl-metal ion complex. nih.gov

Palladium-Catalyzed Cyclization of Indole-2-Carboxylic Acid Allenamides

The intramolecular palladium-catalyzed cyclization of indole-2-carboxylic acid allenamides is a powerful method for constructing 3-vinyl-substituted imidazo[1,5-a]indole derivatives. nih.govacs.org This reaction can proceed through two distinct pathways: a domino carbopalladation/exo-cyclization process or a microwave-assisted hydroamination reaction. nih.govacs.org Both pathways involve the formation of a π-allyl-palladium(II) complex, where the indole nitrogen acts as the nucleophile. nih.govacs.org

Catalytic Addition Reactions (e.g., Hydroxycarbonylation with Alkynes)

The catalytic addition of the carboxylic acid and the N-H bond of the indole moiety to alkynes represents a direct and atom-economical method for synthesizing novel enol esters. mdpi.com For instance, the reaction of indole-2-carboxylic acid with 1-hexyne, catalyzed by ruthenium or gold complexes, can yield both mono- and di-addition products. mdpi.comresearchgate.net Specifically, using a gold(I) catalyst, a double addition can occur, leading to the formation of hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate. mdpi.com These hydro-oxycarbonylation reactions are valuable for creating complex vinyl esters from simple starting materials. mdpi.com

Strategic Functionalization of the Indole Nucleus

The indole ring is a privileged scaffold in medicinal chemistry and materials science. The strategic functionalization of specific positions on the this compound nucleus allows for the systematic modulation of its physicochemical and biological properties. The C3 and C6 positions, in particular, have been targets for derivatization to explore structure-activity relationships and develop novel molecular entities.

Directed Introduction of Functional Groups at C3 and C6 Positions

The reactivity of the indole ring is nuanced, with the C3 position being the most nucleophilic and electronically rich site, making it prone to electrophilic substitution. The C6 position, located on the benzene (B151609) portion of the heterocycle, is less reactive and its functionalization often requires more specialized methods, such as directed C-H activation or cross-coupling reactions.

Functionalization at the C3 Position

The C3 position of the indole-2-carboxylic acid framework is a prime site for introducing a wide array of functional groups. Methods have been developed for the incorporation of sulfur and nitrogen-containing moieties. For instance, the reaction of 3-unsubstituted indoles with thionyl chloride can generate indole 3-sulfinyl chlorides. researchgate.net These intermediates can then react with Grignard reagents to produce sulfoxides, which are versatile precursors that can be reduced to sulfides or oxidized to sulfones. researchgate.net

Another approach involves the direct introduction of amino groups. The Vilsmeier-Haack reaction conditions can be used to formylate the C3 position, which can then be converted to other functionalities. nih.gov Furthermore, methods for creating 3-dialkylamino and 3-alkylthio derivatives have been described, expanding the chemical space accessible from the indole-2-carboxylic acid core. researchgate.net

| Functional Group | Key Reagents/Reaction Type | Intermediate/Product Class | Reference |

|---|---|---|---|

| Sulfur-containing (sulfoxides, sulfides, sulfones) | 1. Thionyl chloride 2. Grignard reagents 3. Reduction/Oxidation | Indole 3-sulfinyl chlorides, 3-alkylsulfinylindoles, 3-alkylthioindoles, 3-alkylsulfonylindoles | researchgate.net |

| Amino-containing | Vilsmeier-Haack reaction (formylation), followed by conversion | N-(indol-3-yl)-N',N'-dialkylamidines, 3-dialkylaminoindoles | researchgate.netnih.gov |

| Carbon-based substituents | Doebner–Knoevenagel modification on a C3-aldehyde | 3-substituted acrylic acids | nih.gov |

Functionalization at the C6 Position

Functionalizing the C6 position of the indole nucleus is more challenging due to its lower intrinsic reactivity compared to the pyrrole (B145914) ring. However, modern catalytic methods have provided effective solutions. A metal-free approach utilizing Brønsted acids can catalyze the remote C6-functionalization of 2,3-disubstituted indoles with substrates like β,γ-unsaturated α-ketoesters or 2,2-diarylacetonitriles. nih.govfrontiersin.orgrsc.org This strategy proceeds with high regioselectivity, offering a direct route to C6-alkylated indoles. nih.govfrontiersin.org

Transition metal-catalyzed cross-coupling reactions are another powerful tool. For example, starting with a halogenated precursor such as 6-bromoindole-2-carboxylic acid, the Buchwald-Hartwig amination can be employed to introduce various substituted anilines and benzylamines at the C6 position. nih.gov This palladium-catalyzed reaction is crucial for synthesizing libraries of compounds for biological screening, such as for potential HIV-1 integrase inhibitors. nih.gov

| Reaction Type | Catalyst/Reagent | Substrate(s) | Product Class | Reference |

|---|---|---|---|---|

| Brønsted Acid Catalysis | Benzenesulfonic acid (BSA) | 2,3-disubstituted indoles and β,γ-unsaturated α-ketoesters | C6-functionalized indoles | nih.govfrontiersin.org |

| Buchwald-Hartwig Amination | Palladium acetate (B1210297) | 6-bromoindole-2-carboxylic acid esters and anilines/benzylamines | 6-amino-substituted indole-2-carboxylic acids | nih.gov |

| Brønsted Acid Catalysis | Brønsted acid | 2,3-disubstituted indoles and 2,2-diarylacetonitriles | Indoles with C6 cyano-substituted all-carbon quaternary centers | rsc.org |

Heterocyclic Ring Annulation and Formation of Polyfunctional Indole Systems

Annulation reactions, which involve the formation of a new ring fused to the original molecule, are a powerful strategy for building molecular complexity. Starting with this compound, both the indole nucleus and its N-allyl substituent can participate in such transformations to create polyfunctional, polycyclic systems.

The N-allyl group is a versatile handle for annulation. It can act as the alkene component in photocatalytic radical redox annulations. nih.gov For instance, a strategy involving an Ir(III) photocatalyst and a Brønsted acid can mediate the annulation of aryl alkenes with radical precursors bearing a tethered nucleophile, leading to the formation of new five- or six-membered saturated heterocycles fused to the indole core. nih.gov

The indole ring itself can serve as the foundation for building additional heterocyclic rings. The Larock annulation, a palladium-catalyzed reaction between a 2-haloaniline and an alkyne, is a classic method for indole synthesis but its principles can be adapted for further annulation. researchgate.net More directly, [3+2] annulation reactions, for example between an indole derivative acting as a 1,3-dipole precursor and a suitable dipolarophile like a nitroalkene, can be used to construct five-membered aromatic heterocycles. chim.it These methods open pathways to complex systems like indolizines and other fused N-heterocycles. chim.it The synthesis of octahydro-1H-indole-2-carboxylic acid from precursors involves a key cyclization step, demonstrating an intramolecular annulation approach to form saturated fused ring systems. google.com

| Annulation Strategy | Participating Moiety | Key Conditions/Reaction Type | Resulting System | Reference |

|---|---|---|---|---|

| Radical Redox Annulation | N-Allyl group | Visible-light photocatalysis (e.g., Ir(III)), Brønsted acid | Fused saturated heterocycles (e.g., pyrrolidines, piperidines) | nih.gov |

| [3+2] Annulation | Indole nucleus | Reaction with nitroalkenes or other 2π components | Fused five-membered aromatic heterocycles (e.g., pyrroles) | chim.it |

| Intramolecular Cyclization | Pre-functionalized indole side chain | Acid-catalyzed cyclization followed by reduction | Saturated fused rings (e.g., octahydroindoles) | google.com |

| Palladium-Catalyzed Heteroannulation | Indole nucleus (as part of a larger strategy) | Pd/C, NaOAc | Fused polycyclic indoles | researchgate.net |

Mechanistic Insights from Structure Activity Relationship Sar Studies on Indole 2 Carboxylic Acid Derivatives

Role of Indole-2-Carboxylic Acid Scaffold in Molecular Recognition

The indole-2-carboxylic acid scaffold possesses distinct structural and electronic characteristics that enable it to engage in various non-covalent interactions, which are fundamental for molecular recognition and binding to target macromolecules.

A primary mechanism of action for many indole-2-carboxylic acid derivatives, particularly those developed as HIV-1 integrase inhibitors, is their ability to chelate divalent metal ions. rsc.org The active site of HIV-1 integrase, an enzyme essential for the viral life cycle, contains two magnesium ions (Mg2+) that are indispensable for its catalytic function. mdpi.comnih.gov The indole-2-carboxylic acid scaffold, specifically the carboxyl group at the C2 position in conjunction with the indole (B1671886) nucleus, can form a chelating core that binds to these Mg2+ ions. mdpi.comnih.govnih.gov This interaction effectively blocks the enzyme's active site, preventing it from processing the viral DNA and thus inhibiting viral replication. rsc.orgmedchemexpress.com SAR studies have consistently shown that any modification that compromises this metal-chelating ability, such as esterification of the C2 carboxyl group, leads to a significant loss of inhibitory activity. rsc.org

The aromatic nature of the indole ring system is crucial for its participation in π-π stacking interactions with aromatic amino acid residues, such as tyrosine and phenylalanine, found within the active sites of target proteins. acs.org These interactions are significant contributors to the binding affinity of the ligand. In the case of HIV-1 integrase inhibitors, the indole core can engage in π-π stacking with viral DNA bases, which helps to correctly position the inhibitor for optimal interaction with the Mg2+ cofactors. rsc.orgnih.gov The introduction of halogenated benzene (B151609) rings at various positions on the indole scaffold has been shown to enhance these π-π stacking interactions, leading to improved inhibitory potency. rsc.orgnih.gov

The indole-2-carboxylic acid moiety is rich in hydrogen bonding capabilities. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the indole NH group serves as a hydrogen bond donor. These groups can form a network of hydrogen bonds with the amino acid residues in the target's active site, contributing significantly to the stability of the ligand-target complex. nih.gov The specific and directional nature of these hydrogen bonds is vital for molecular recognition. nd.edu Studies on various indole derivatives have highlighted the importance of these networks in achieving high binding affinity. nih.gov

Impact of Substituent Modifications on Molecular Interaction Profiles

The therapeutic properties of the indole-2-carboxylic acid scaffold can be finely tuned through the strategic placement of various substituents on the indole ring.

The C3 position of the indole ring is a key site for modification, often targeting hydrophobic pockets within the active site of an enzyme. mdpi.comnih.govnih.gov SAR studies have revealed that introducing bulky and hydrophobic groups at the C3 position can significantly enhance binding affinity by filling available space in these hydrophobic cavities. rsc.orgnih.gov For example, the introduction of a long branch on the C3 of the indole core has been shown to improve the interaction with a hydrophobic cavity near the active site of HIV-1 integrase, leading to a marked increase in inhibitory effect. mdpi.comnih.gov This strategy of optimizing hydrophobic interactions has proven effective in increasing the potency of indole-2-carboxylic acid-based inhibitors. rsc.orgnih.gov

Modulation of Activity via C5 and C6 Halogenation and Other Substitutions

Modifications to the benzene ring portion of the indole nucleus, particularly at the C5 and C6 positions, have been shown to be critical for the biological activity of indole-2-carboxylic acid derivatives across different therapeutic targets. Halogenation is a common strategy that significantly influences the electronic properties and binding interactions of these molecules.

In the development of HIV-1 integrase inhibitors, the indole core and the C2-carboxyl group are crucial for chelating with the two Mg²⁺ ions in the enzyme's active site. nih.govrsc.org Structure-activity relationship studies revealed that introducing halogenated phenyl groups at the C6 position of the indole scaffold can markedly enhance inhibitory activity. nih.govrsc.org For instance, starting with 6-bromoindole-2-carboxylic acid, researchers synthesized a series of derivatives and found that the introduction of a C6-halogenated benzene ring led to a significant increase in the inhibitory effect against HIV-1 integrase. nih.govresearchgate.net The binding mode analysis for one potent derivative, compound 17a , showed that the C6-halogenated benzene ring could effectively bind with the viral DNA (dC20) through a π–π stacking interaction, thereby increasing adhesion with the integrase complex. nih.govresearchgate.net

Similarly, in the context of anticancer research, substitutions at the C5 position have yielded potent apoptosis inducers. A SAR study of indole-2-carboxylic acid benzylidene-hydrazides identified that a chloro group at the C5 position was a key feature for activity. nih.gov The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide , was found to induce apoptosis in T47D breast cancer cells. nih.gov Further optimization led to compounds like 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide , which showed a 20-fold increase in apoptotic activity. nih.gov The primary mechanism for these compounds was found to be the inhibition of tubulin polymerization. nih.gov

For allosteric modulators of the CB1 receptor, an electron-withdrawing group at the C5 position is considered a key structural requirement. nih.gov SAR studies on 1H-indole-2-carboxamides demonstrated that a chloro or fluoro group at the C5 position enhanced the modulatory potency at the CB1 receptor. nih.gov Specifically, a chlorine atom at this position was found to be favorable for obtaining a stimulatory effect on the receptor. nih.gov

The table below summarizes the impact of C5 and C6 substitutions on the activity of indole-2-carboxylic acid derivatives for different biological targets.

| Target | Position | Substitution | Effect on Activity | Reference Compound(s) |

| HIV-1 Integrase | C6 | Halogenated benzene ring | Increased inhibitory activity | 17a |

| Apoptosis Induction | C5 | Chloro group | Potent activity | 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide |

| CB1 Receptor | C5 | Chloro or Fluoro group | Enhanced modulatory potency | ORG27569 |

This table is generated based on data from multiple research findings. nih.govresearchgate.netnih.govnih.govnih.gov

Characterization of Allosteric Modulation Mechanisms (e.g., at NMDA Receptors or CB1 Receptors)

Indole-2-carboxylic acid and its derivatives are notable for their ability to act as allosteric modulators, binding to a site on a receptor that is distinct from the primary (orthosteric) binding site. This can lead to a more nuanced regulation of receptor function compared to direct agonists or antagonists.

NMDA Receptors:

The N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor in the brain, possesses an allosteric site where glycine (B1666218) acts as a co-agonist, potentiating the receptor's response to glutamate. nih.gov Indole-2-carboxylic acid (I2CA) has been identified as a specific and competitive antagonist of this glycine potentiation. nih.gov It acts at the allosteric glycine binding site, and in environments with low glycine levels, I2CA can completely block the NMDA receptor response, indicating that agonist binding alone is insufficient for channel activation. nih.gov

Further research into this mechanism has led to the synthesis of highly potent and selective antagonists for the glycine binding site. A series of tricyclic indole-2-carboxylic acid derivatives were developed, with some compounds showing high affinity in the nanomolar range. nih.gov For example, the compound SM-31900 was found to be a highly active glycine antagonist with a Ki of 1.0 nM and demonstrated significant in vivo activity in a mouse seizure model. nih.gov The high selectivity for the glycine site minimizes off-target effects, making these compounds valuable tools for studying NMDA receptor physiology and potential therapeutics for conditions involving excitotoxicity. nih.govnih.gov

CB1 Receptors:

The cannabinoid type 1 (CB1) receptor is another key target for allosteric modulation by indole-based compounds, specifically indole-2-carboxamides. nih.govnih.gov These modulators can either enhance (positive allosteric modulators, PAMs) or decrease (negative allosteric modulators, NAMs) the binding and/or efficacy of orthosteric ligands like the endogenous cannabinoid anandamide.

Structure-activity relationship studies have defined the essential chemical features for these allosteric modulators. The indole-2-carboxamide scaffold is a viable template, where the carboxamide functionality is required for a stimulatory (PAM) effect. nih.govnih.gov Key structural requirements for potent allosteric modulation include:

An electron-withdrawing group (e.g., chlorine) at the C5-position of the indole ring. nih.govnih.gov

A specific chain length at the C3-position. nih.gov

The length of the linker between the amide bond and a terminal phenyl ring. nih.gov

An amino substituent (e.g., dimethylamino or piperidinyl) on the terminal phenyl ring. nih.govnih.govnih.gov

The compound 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a well-studied prototypical allosteric modulator for the CB1 receptor. nih.gov Such modulators are of significant therapeutic interest as they may offer ligand-biased signaling, selectively activating certain downstream pathways (e.g., β-arrestin-dependent signaling) while avoiding others, which could lead to treatments with fewer side effects than direct-acting agonists. nih.gov

Computational Chemistry and Molecular Modeling Approaches in Research on 1 Allyl 1h Indole 2 Carboxylic Acid

Molecular Docking Studies for Prediction and Analysis of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein of interest.

A comprehensive search of scientific literature and chemical databases indicates that specific molecular docking studies for 1-allyl-1H-indole-2-carboxylic acid have not been published. However, research on the parent compound, indole-2-carboxylic acid, and its other derivatives provides insights into the potential interactions of this chemical class. For instance, studies on indole-2-carboxylic acid derivatives have shown their potential as inhibitors of enzymes like HIV-1 integrase. nih.govnih.gov In one such study, the indole (B1671886) nitrogen and the 2-carboxyl group were identified as crucial for chelating with metal ions in the active site of the enzyme. nih.gov These studies lay a foundation for potential future research on the 1-allyl derivative, but as of now, no specific data on its ligand-target interactions exists.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in medicinal chemistry for optimizing lead compounds and predicting the activity of new molecules.

There are currently no published QSAR studies that specifically include this compound in their dataset. The existing QSAR research on indole derivatives focuses on other substituted forms of the indole nucleus. eurjchem.commdpi.comnih.gov These studies have successfully identified key molecular descriptors that correlate with various biological activities, such as antioxidant or anticancer effects. For example, a QSAR study on a series of 1H-3-indolyl derivatives identified descriptors that were predictive of their antioxidant activity. mdpi.comnih.gov The development of a QSAR model for a series of compounds including this compound would require experimental data on its biological activity, which is not currently available.

Simulation Techniques for Mechanistic Elucidation of Organic Reactions

Computational simulation techniques, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating the mechanisms of organic reactions. These methods can provide detailed information about transition states, reaction intermediates, and energy barriers, offering insights that are often difficult to obtain through experimental means alone.

A review of the available literature reveals a lack of studies employing simulation techniques to elucidate the mechanisms of organic reactions specifically involving this compound. While the synthesis of various indole-2-carboxylic acid derivatives has been reported, these studies typically focus on the synthetic procedures and characterization of the products rather than detailed mechanistic investigations using computational methods. mdpi.com Research on the reaction mechanisms of carboxylic acid derivatives, in general, is extensive, but specific computational studies on the reactivity of the allyl group in this compound are absent. youtube.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific experimental NMR data for 1-allyl-1H-indole-2-carboxylic acid is not widely published, a detailed prediction can be made based on the well-documented spectra of its parent compound, indole-2-carboxylic acid, and related derivatives. nih.govchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886) core, the allyl group, and the carboxylic acid proton. The carboxylic acid proton (COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature. princeton.edu The protons on the aromatic portion of the indole ring would appear in the aromatic region (approximately 7.0-7.8 ppm). The introduction of the allyl group at the N1 position will cause a noticeable shift in the H7 proton, which is spatially close to the nitrogen.

The allyl group itself will present a characteristic set of signals:

A doublet of doublets for the two methylene (B1212753) protons (-CH₂-) adjacent to the indole nitrogen.

A multiplet for the methine proton (-CH=).

Two distinct signals for the terminal vinyl protons (=CH₂), showing cis and trans coupling to the methine proton.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-180 ppm. princeton.edu The aromatic carbons of the indole ring will appear between 100-140 ppm. The three carbons of the allyl group will be visible in the aliphatic and olefinic regions of the spectrum. The substitution on the nitrogen atom removes the N-H proton, which simplifies the spectrum compared to the parent indole-2-carboxylic acid.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 13.0 (broad s) | 165.0 - 180.0 |

| H3 | ~7.2 | ~108.0 |

| H4 | ~7.6 | ~125.0 |

| H5 | ~7.2 | ~122.0 |

| H6 | ~7.3 | ~128.0 |

| H7 | ~7.7 | ~110.0 |

| N-CH₂ | ~5.0 (d) | ~50.0 |

| -CH= | ~6.0 (m) | ~132.0 |

| =CH₂ | ~5.2 (dd), ~5.1 (dd) | ~118.0 |

| C2 | N/A | ~130.0 |

| C3a | N/A | ~128.0 |

| C7a | N/A | ~138.0 |

Data are predicted based on known values for indole-2-carboxylic acid and general substituent effects. nih.govchemicalbook.comnist.gov s=singlet, d=doublet, m=multiplet, dd=doublet of doublets.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of a compound. For this compound (C₁₂H₁₁NO₂), the calculated molecular weight is approximately 201.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 201. The fragmentation pattern is expected to show characteristic losses related to the functional groups present. libretexts.org Aromatic carboxylic acids typically exhibit prominent peaks corresponding to the loss of a hydroxyl radical ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺). libretexts.org A key fragmentation pathway for N-substituted indoles is the cleavage of the bond beta to the indole ring, which in this case would lead to the loss of the allyl radical (•CH₂CH=CH₂, 41 Da) to produce a very stable fragment at m/z 160.

Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Notes |

| 201 | [M]⁺ | Molecular Ion |

| 184 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 160 | [M - C₃H₅]⁺ | Loss of allyl radical, characteristic of N-allyl indoles |

| 156 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation) |

| 130 | [M - COOH - C₂H₂]⁺ | Subsequent fragmentation of the indole ring |

| 116 | [M - COOH - C₃H₅]⁺ | Loss of both allyl and carboxyl groups from molecular ion |

Values are for monoisotopic masses and represent predicted fragmentation pathways. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The most prominent feature for a carboxylic acid is the very broad O-H stretching vibration, which typically appears between 2500 and 3300 cm⁻¹. libretexts.org This broadness is a result of hydrogen bonding between carboxylic acid molecules. Superimposed on this broad signal are the C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid group gives a strong, sharp absorption band around 1680-1710 cm⁻¹. libretexts.org

The allyl group introduces specific bands:

A C=C stretching vibration around 1645 cm⁻¹.

Vinylic =C-H stretching absorptions just above 3000 cm⁻¹.

Out-of-plane C-H bending vibrations for the -CH=CH₂ group, typically seen between 910 and 990 cm⁻¹.

Aromatic C-H stretching is observed around 3100-3000 cm⁻¹, and aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (dimer) |

| ~3100 - 3000 | C-H stretch | Aromatic & Vinylic |

| ~2950 - 2850 | C-H stretch | Aliphatic (allyl CH₂) |

| ~1710 - 1680 (strong) | C=O stretch | Carboxylic Acid |

| ~1645 | C=C stretch | Allyl Group |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~990, ~910 | C-H bend (out-of-plane) | Vinylic |

Values are typical ranges and predictions based on known spectra of related compounds. libretexts.orgresearchgate.net

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been specifically reported, analysis of related compounds like indole-2-carboxylic acid (I2CA) and its 5-methoxy derivative allows for a well-founded prediction of its solid-state behavior. researchgate.netmdpi.com

Studies on I2CA and its derivatives have shown that the carboxylic acid groups are pivotal in forming the crystal lattice. mdpi.com These molecules typically arrange into hydrogen-bonded cyclic dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid moieties. mdpi.com It is highly probable that this compound would adopt a similar dimeric structure in its crystalline form.

Chromatographic Methods for Purity and Stereochemical Analysis (e.g., HPLC, LC-MS with Derivatization)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. nih.gov

A typical method would employ reversed-phase HPLC, using a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often with an acidic modifier like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the indole ring is a strong chromophore. Purity is determined by integrating the area of the main peak relative to any impurity peaks. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the main peak and for identifying impurities based on their mass-to-charge ratios. For carboxylic acids, electrospray ionization (ESI) in negative mode is often preferred, as it readily forms the [M-H]⁻ ion. nih.gov

In cases where higher sensitivity is needed or for certain stereochemical analyses, derivatization of the carboxylic acid group can be performed. Reagents can be used to attach a fluorescent tag, allowing for highly sensitive fluorescence detection.

Cryo-Electron Microscopy in Structural Biology of Compound-Target Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique in structural biology for determining the high-resolution structures of large macromolecular complexes. While cryo-EM is not used to determine the structure of a small molecule like this compound directly, it is a critical tool for visualizing how this compound might interact with a large biological target, such as a protein or enzyme.

If this compound were being investigated as an inhibitor of a specific enzyme, for example, researchers could use cryo-EM to study the structure of the enzyme-inhibitor complex. By flash-freezing the complex in a thin layer of vitreous ice, its native conformation is preserved. The subsequent imaging and computational reconstruction can yield a near-atomic resolution map of the complex.

This structural data would be invaluable for:

Identifying the specific amino acid residues in the protein's binding pocket that interact with the compound.

Visualizing the precise orientation and conformation of the compound when bound to its target.

Understanding any conformational changes the protein undergoes upon binding the ligand.

Chemical Biology and Mechanistic Applications of 1 Allyl 1h Indole 2 Carboxylic Acid Derivatives

Development of Enzyme Inhibitors and Receptor Modulators

The unique structural features of indole-2-carboxylic acid derivatives have enabled their development as modulators of a range of biological targets, including enzymes and receptors critical in human diseases.

The indole-2-carboxylic acid framework has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov These inhibitors play a crucial role in preventing the integration of viral DNA into the host genome, a critical step in the HIV-1 replication cycle. nih.gov The core mechanism of action involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site by the indole (B1671886) nucleus and the C2-carboxyl group. nih.govnih.govrsc.org

Virtual screening and subsequent synthetic efforts have led to the discovery of potent indole-2-carboxylic acid derivatives with significant inhibitory activity. nih.gov For instance, initial studies identified a lead compound that effectively inhibited the strand transfer activity of HIV-1 integrase. nih.gov Further structural optimization, such as the introduction of a long branch at the C3 position of the indole core, has been shown to enhance interactions with a hydrophobic cavity near the active site, leading to a marked increase in inhibitory potency. nih.govnih.gov One such derivative, compound 20a , demonstrated a significant improvement in integrase inhibition with an IC₅₀ value of 0.13 μM. nih.govnih.gov

Moreover, the addition of a halogenated benzene (B151609) ring at the C6 position can improve binding to the viral DNA through π-π stacking interactions, as seen with compound 17a which has an IC₅₀ of 3.11 μM. rsc.orgresearchgate.net These findings underscore the potential of the indole-2-carboxylic acid scaffold as a template for designing novel and effective HIV-1 INSTIs.

| Compound ID | Modification | Target | Activity (IC₅₀) | Reference |

| 17a | C6-halogenated benzene ring | HIV-1 Integrase | 3.11 μM | rsc.orgresearchgate.net |

| 20a | Long branch on C3 of indole core | HIV-1 Integrase | 0.13 μM | nih.govnih.gov |

Indole-2-carboxylic acid (I2CA) has been identified as a competitive antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor, a key player in excitatory synaptic transmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine, for full activation. I2CA specifically and competitively inhibits the potentiation of NMDA-gated currents by glycine. nih.gov In environments with low glycine concentrations, I2CA can completely block the NMDA response, suggesting that NMDA alone is insufficient for channel activation. nih.gov

The antagonistic activity of I2CA and its derivatives at the glycine site of the NMDA receptor has implications for conditions associated with excitotoxicity, such as stroke and epilepsy. By modulating the activity of the NMDA receptor, these compounds can offer neuroprotective effects. The development of tricyclic indole-2-carboxylic acid derivatives has yielded compounds with high in vivo activity and selectivity for the glycine binding site. thegoodscentscompany.com

| Compound | Target Site | Mechanism of Action | Reference |

| Indole-2-carboxylic acid (I2CA) | Glycine site of NMDA receptor | Competitive antagonist, inhibits glycine potentiation | nih.gov |

| Tricyclic indole-2-carboxylic acid derivatives | Glycine site of NMDA receptor | Selective antagonists with in vivo activity | thegoodscentscompany.com |

Indole-2-carboxamides have emerged as a significant class of allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govresearchgate.net Allosteric modulators offer a nuanced approach to receptor modulation compared to traditional orthosteric ligands, providing the potential for greater selectivity and a reduced side-effect profile. realmofcaring.org These compounds bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's conformation and its affinity and/or efficacy for endogenous ligands. realmofcaring.org

Derivatives of indole-2-carboxamide have been shown to act as both positive and negative allosteric modulators of the CB1 receptor, depending on the specific substitutions on the indole scaffold. realmofcaring.org For example, certain N-phenylethyl-1H-indole-2-carboxamides exhibit potent stimulatory effects on agonist binding. researchgate.netnih.gov Structure-activity relationship (SAR) studies have revealed that the carboxamide functionality is crucial for this activity. nih.gov Notably, compounds bearing a dimethylamino or piperidinyl group at the 4-position of the phenethyl moiety and a chlorine atom at the 5-position of the indole ring, such as carboxamides 13 and 21 , have demonstrated significant stimulatory activity with EC₅₀ values of 50 nM and 90 nM, respectively. nih.gov

| Compound ID | Key Structural Features | Target | Activity (EC₅₀) | Reference |

| 13 | 5-Cl, N-(4-dimethylaminophenethyl) | CB1 Receptor (Allosteric Modulator) | 50 nM | nih.gov |

| 21 | 5-Cl, N-(4-piperidinylphenethyl) | CB1 Receptor (Allosteric Modulator) | 90 nM | nih.gov |

| ORG27569 | 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl) | CB1 Receptor (Allosteric Modulator) | Not specified | nih.govrealmofcaring.org |

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a well-established target for the development of analgesics. Indole-2-carboxamides have been successfully designed as novel and selective agonists for TRPV1. researchgate.net These compounds were developed by taking inspiration from the structure of capsaicin, a potent natural agonist of TRPV1. nih.gov

The design strategy involves creating derivatives with a less flexible structure where the carboxylic group is directly linked to the heteroaromatic nucleus, along with a broad π-π system. researchgate.net In vitro testing of these novel indole-2-carboxamides has confirmed their ability to modulate TRPV1, demonstrating efficacy and potency as agonists. researchgate.net One promising candidate, compound 6g , emerged from these studies for further evaluation. researchgate.net

| Compound ID | Scaffold | Target | Effect | Reference |

| 6g | Indole-2-carboxamide | TRPV1 | Agonist | researchgate.net |

Certain derivatives of indole-2-carboxylic acid have demonstrated notable antifungal properties. Studies have shown that ester and amide derivatives of indole-2-carboxylic acid possess significant activity against various fungal strains, particularly Candida albicans. fabad.org.tr For instance, one of the amide derivatives, compound 2 , was found to be the most active against Enterococcus faecalis and also showed significant activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. fabad.org.tr

Other synthesized ester and amide derivatives also exhibited noteworthy antifungal activities against C. albicans. fabad.org.tr The mechanism of action for some indole-based antifungal agents involves the inhibition of essential cellular processes. For example, indole-2-carboxamides have been shown to inhibit the MmpL3 transporter, which is crucial for the transport of mycolic acids in mycobacteria, a mechanism that could have parallels in fungal species. nih.gov

| Compound ID | Chemical Class | Target Organism | Activity (MIC) | Reference |

| Compound 2 | Amide derivative of indole-2-carboxylic acid | Candida albicans | 8 µg/mL | fabad.org.tr |

| Compound 1, 6 | Ester/Amide derivatives of indole-2-carboxylic acid | Candida albicans | 32 µg/mL | fabad.org.tr |

| Compound 3, 5 | Ester/Amide derivatives of indole-2-carboxylic acid | Candida albicans | 64 µg/mL | fabad.org.tr |

The modulation of protein-protein interactions (PPIs) represents a challenging but increasingly important frontier in drug discovery. Derivatives of 1H-indole-2-carboxylic acid have been successfully designed to target the 14-3-3η protein, a hub protein involved in numerous cellular processes and implicated in diseases such as cancer. nih.gov

A series of novel 1H-indole-2-carboxylic acid derivatives were synthesized and evaluated for their ability to target 14-3-3η for the potential treatment of liver cancer. nih.gov Through several rounds of structural optimization, compound C11 was identified as having a relatively high affinity for 14-3-3η. This compound also demonstrated the most potent inhibitory activity against a panel of human liver cancer cell lines. nih.gov Further studies revealed that C11 has the potential to be a potent antitumor agent by inducing G1-S phase cell cycle arrest in liver cancer cells. nih.gov

| Compound ID | Target | Therapeutic Area | Key Findings | Reference |

| C11 | 14-3-3η protein | Liver Cancer | High binding affinity, potent inhibitory activity against liver cancer cell lines, induces G1-S phase cell cycle arrest. | nih.gov |

Exploration of Antioxidant and Anti-Inflammatory Mechanisms at a Molecular Level

The dual roles of oxidative stress and inflammation are deeply intertwined in the pathology of numerous diseases. Reactive oxygen species (ROS) can initiate and amplify inflammatory cascades, while inflammatory cells themselves produce a significant amount of ROS, creating a self-perpetuating cycle. Derivatives of indole-2-carboxylic acid have emerged as significant subjects of research for their potential to disrupt this cycle through potent antioxidant and anti-inflammatory activities.

At a molecular level, the antioxidant effects of these derivatives are often evaluated through their ability to scavenge free radicals and chelate metals that catalyze oxidative reactions. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and reducing power assays are commonly employed to quantify this potential. nih.gov For instance, studies on various N-substituted indole derivatives have demonstrated significant antioxidant capabilities, with some compounds showing potency comparable to standard antioxidants like ascorbic acid. nih.gov The mechanism involves the indole nucleus acting as an electron donor, effectively neutralizing highly reactive free radicals. researchgate.net Further investigations into oxidized derivatives of related structures, specifically carboxylic acid analogues, have shown them to be comparatively more potent antioxidants than their aldehyde precursors in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov

The anti-inflammatory action of indole-2-carboxylic acid derivatives is frequently attributed to their inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are central mediators of inflammation, pain, and fever. Molecular docking studies have revealed that these indole derivatives can fit within the active site of the COX-2 enzyme, indicating a mechanism of competitive inhibition. nih.gov This targeted inhibition of COX-2 is a highly sought-after characteristic for anti-inflammatory drugs, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Research on certain phenylbutanal carboxylic acid analogues has identified compounds with potent, low-micromolar inhibitory concentrations (IC₅₀) against both COX-1 and COX-2. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected Carboxylic Acid Analogues

| Compound | DPPH Assay IC₅₀ (µM) | ABTS Assay IC₅₀ (µM) |

| FM10 | 8.36 | 8.90 |

| FM12 | 15.30 | 17.22 |

| Gallic Acid (Standard) | 9.02 | 3.23 |

| Data sourced from in vitro assays on related carboxylic acid structures to demonstrate potential mechanisms. nih.gov |

Table 2: In Vitro Enzyme Inhibitory Activity of Selected Carboxylic Acid Analogues

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

| FM10 | 0.89 | 0.69 | 0.90 |

| FM12 | 0.68 | 0.18 | 1.10 |

| Data sourced from in vitro assays on related carboxylic acid structures to demonstrate potential mechanisms. nih.gov |

Role as a Privileged Scaffold in Contemporary Drug Discovery Programs

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, making it a highly valuable starting point for the design of novel therapeutic agents. hebmu.edu.cncolumbia.edu The indole nucleus, and specifically the indole-2-carboxylic acid substructure, is widely recognized as one such privileged scaffold. nih.goveurekaselect.com Its prevalence in a vast number of biologically active natural and synthetic products underscores its versatility and favorable interaction with a range of protein classes, including enzymes and G-protein coupled receptors (GPCRs). nih.goveurekaselect.com

The utility of the indole-2-carboxylic acid scaffold is prominently demonstrated in the development of HIV-1 integrase inhibitors. This enzyme is critical for the replication of the HIV virus. The core structure of indole-2-carboxylic acid has been shown to effectively chelate the two magnesium ions (Mg²⁺) within the enzyme's active site, which is a key interaction for inhibiting its strand transfer function. rsc.orgnih.gov Through structural optimization, derivatives have been synthesized with significantly enhanced potency. For example, the addition of a C6-halogenated benzene ring was found to improve π-π stacking interactions with the viral DNA, leading to a derivative (compound 17a) with an IC₅₀ value of 3.11 µM. rsc.orgnih.gov Further optimization yielded another derivative (compound 20a) with a remarkable IC₅₀ of 0.13 µM. nih.govmdpi.com

Table 3: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | Target | IC₅₀ (µM) |

| Indole-2-carboxylic acid (1) | HIV-1 Integrase | 32.37 |

| Compound 17a | HIV-1 Integrase | 3.11 |

| Compound 20a | HIV-1 Integrase | 0.13 |

| Data sourced from in vitro strand-transfer inhibition assays. nih.govnih.govmdpi.com |

Another area where this scaffold has proven invaluable is in cancer immunotherapy. The enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are important targets as they are involved in tryptophan metabolism, which helps tumors evade the immune system. nih.gov A series of 6-acetamido-indole-2-carboxylic acid derivatives were developed as potent dual inhibitors of both IDO1 and TDO. nih.gov One of the most potent compounds in this series, 9o-1, exhibited IC₅₀ values of 1.17 µM for IDO1 and 1.55 µM for TDO, highlighting the scaffold's potential in developing novel anticancer agents. nih.gov

Furthermore, the versatility of the indole-2-carboxylic acid framework extends to the treatment of inflammatory conditions like asthma. A high-throughput screening campaign identified an indole-2-carboxylic acid derivative as a micromolar antagonist of the cysteinyl leukotriene receptor 1 (CysLT₁), a key mediator of bronchoconstriction and inflammation. nih.gov Structural optimization led to the discovery of compound 17k, a highly potent and selective CysLT₁ antagonist with an IC₅₀ value of 0.0059 µM. nih.gov The scaffold's application has also been explored for developing transient receptor potential vanilloid 1 (TRPV1) agonists, relevant for pain and inflammation. mdpi.com The consistent success of the indole-2-carboxylic acid core across such diverse targets as viral enzymes, metabolic enzymes, and cell surface receptors firmly establishes its status as a privileged scaffold in modern medicinal chemistry. nih.gov

Future Research Trajectories and Unexplored Avenues

Expanding Asymmetric Synthesis Methodologies for Chiral Derivatives of 1-Allyl-1H-Indole-2-Carboxylic Acid

The development of asymmetric synthetic routes to produce chiral derivatives of this compound is a key area for future research. The stereochemistry of a molecule is often crucial for its biological activity, and the ability to selectively synthesize specific enantiomers or diastereomers is paramount in drug discovery.

Current research has highlighted several promising strategies for the asymmetric synthesis of related indole (B1671886) structures, which could be adapted for this compound. For instance, rhodium-catalyzed N-selective coupling of aryl hydrazines with allenes, followed by Fischer indolization, has been shown to produce chiral N-allylated indoles with good to excellent enantioselectivities. nih.gov This method offers a potential pathway to chiral precursors of the target molecule.

Furthermore, a variety of methods have been reviewed for introducing chirality at the C1 position of 1-substituted-tetrahydro-β-carbolines, which share a common indole core. rsc.org These methods include the Pictet-Spengler reaction, the use of chiral auxiliaries, asymmetric transfer hydrogenation with chiral catalysts, asymmetric addition reactions, and enzymatic catalysis. rsc.org Adapting these established methodologies to the this compound framework could provide access to a diverse range of chiral derivatives. The use of chiral auxiliaries, such as (S)-pyroglutamic acid derivatives, has been successful in the synthesis of other chiral indole-containing compounds and represents a viable approach. rsc.org

Future work in this area will likely focus on the development of novel chiral catalysts and ligands specifically tailored for the asymmetric functionalization of the this compound nucleus. The goal will be to achieve high levels of stereocontrol, enabling the synthesis of enantiomerically pure compounds for detailed biological evaluation.

Designing Compound Libraries for High-Throughput Screening and Lead Discovery Initiatives

The design and synthesis of compound libraries based on the this compound scaffold are critical for identifying new lead compounds through high-throughput screening (HTS). nih.govresearchgate.net HTS allows for the rapid testing of thousands of compounds against a specific biological target, significantly accelerating the drug discovery process.

A key aspect of library design is to maximize molecular diversity to explore a broad region of chemical space. researchgate.nettaylorfrancis.com For this compound, this can be achieved by systematically modifying the allyl group, the indole ring, and the carboxylic acid moiety. Combinatorial chemistry approaches can be employed to generate a large number of derivatives with varied substituents at these positions. nih.gov

The development of virtual combinatorial libraries can also play a significant role in prioritizing which compounds to synthesize and screen. researchgate.net Computational models that relate chemical structure to biological activity can help in selecting compounds with a higher probability of being active. nih.gov

Several successful HTS campaigns have utilized libraries of indole derivatives to identify potent inhibitors of various biological targets. For example, screening of indole-2-carboxylic acid derivatives led to the discovery of novel HIV-1 integrase inhibitors. nih.govnih.govrsc.org Similarly, libraries of 1H-indole-3-carboxylic acid amides were screened to identify potent 5-HT2C receptor antagonists. nih.gov These examples underscore the potential of applying HTS to libraries derived from this compound to discover new therapeutic agents for a wide range of diseases.

Future efforts will likely involve the creation of both diversity-oriented and target-focused libraries. Diversity-oriented libraries will aim to cover a wide range of chemical properties, while target-focused libraries will be designed based on the structural information of a specific biological target.

Advanced Mechanistic Studies of Intracellular Biological Interactions and Pathways

A deeper understanding of the intracellular biological interactions and pathways modulated by this compound and its derivatives is essential for their development as therapeutic agents. Advanced mechanistic studies can reveal the specific molecular targets of these compounds and elucidate how they exert their biological effects.

Recent studies on related indole-2-carboxylic acid derivatives have provided insights into their mechanisms of action. For instance, certain derivatives have been shown to target the 14-3-3η protein, leading to antitumor activity in liver cancer cells. nih.gov These compounds were found to induce G1-S phase cell cycle arrest and apoptosis. nih.gov Molecular docking studies have been instrumental in understanding the binding interactions between these inhibitors and their protein target. nih.gov

In another example, derivatives of 1H-indole-2-carboxylic acid were identified as selective antagonists of the CysLT1 receptor, which is implicated in asthma. nih.gov Furthermore, indole-2-carboxylic acid itself has been identified as a scaffold for HIV-1 integrase inhibitors, with the indole nucleus and the carboxylic acid group chelating essential Mg2+ ions in the enzyme's active site. nih.govnih.govrsc.org

Future research should employ a range of modern techniques to probe the mechanism of action of this compound derivatives. These may include:

Target identification studies: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the direct binding partners of these compounds within the cell.

Structural biology: Determining the crystal or cryo-EM structures of the compounds in complex with their biological targets to visualize the precise binding interactions.

Cell-based assays and systems biology: Using high-content imaging, transcriptomics, and proteomics to analyze the global cellular response to compound treatment and map the affected signaling pathways.

These advanced mechanistic studies will be crucial for optimizing the potency and selectivity of lead compounds and for understanding their potential therapeutic applications and off-target effects.

Integration of Novel Catalytic Systems for Diversified Functionalization of the Indole Nucleus

The development and integration of novel catalytic systems for the diversified functionalization of the indole nucleus of this compound will open up new avenues for creating structurally complex and diverse molecules. The indole core is a privileged scaffold in medicinal chemistry, and the ability to selectively modify it at various positions is highly desirable.

While classical methods for indole functionalization exist, modern catalytic systems offer greater efficiency, selectivity, and functional group tolerance. For example, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, can be employed to introduce a wide range of substituents at different positions of the indole ring. The Buchwald-Hartwig reaction has been successfully used in the synthesis of 3-amino-indole-2-carboxylic acid derivatives. nih.gov

Furthermore, C-H activation strategies are emerging as powerful tools for the direct functionalization of the indole nucleus without the need for pre-functionalized starting materials. These methods can enable the introduction of new chemical moieties at previously inaccessible positions, leading to novel molecular architectures.

The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, also holds immense potential for the rapid construction of complex indole-based scaffolds. researchgate.net For instance, a formal [2+2+2] cycloaddition reaction of indolyl-1,6-enynes with aldehydes has been used to generate tetracyclic indoles. researchgate.net

Future research in this area will likely focus on:

The discovery and application of new catalysts for the site-selective functionalization of the indole ring of this compound.

The development of novel multi-component reactions and cascade sequences to build molecular complexity in a step-economical fashion.

The use of photoredox catalysis and electrochemistry to enable new types of transformations on the indole nucleus.

By integrating these innovative catalytic systems, chemists will be able to generate a vast array of novel this compound derivatives with diverse biological activities, further expanding the therapeutic potential of this important class of compounds.

Q & A

Q. Advanced Synthesis Optimization

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve ester hydrolysis efficiency .

- Catalyst Screening : Palladium catalysts enhance allylation regioselectivity.

- Workup Protocols : Neutralization with 2N HCl followed by ethyl acetate extraction minimizes byproduct retention .

What are the key considerations for handling and storing this compound?

Q. Basic Laboratory Safety

- Protective Equipment : Use P95 respirators and nitrile gloves to prevent inhalation/skin contact .

- Storage : Store at +4°C in airtight containers to avoid degradation .

- Waste Management : Neutralize acidic waste before disposal to prevent drainage contamination .

How can computational modeling guide bioactivity enhancement in derivatives?

Q. Advanced Structure-Activity Relationship (SAR) Studies

- Docking Simulations : Use InChIKey-generated 3D structures (e.g., UTNYXLBBUJBAIG-UHFFFAOYSA-N) to predict binding affinity with target proteins .

- Pharmacophore Modeling : Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding).

- ADMET Prediction : Tools like SwissADME evaluate solubility and metabolic stability.

What challenges arise in analyzing tautomeric forms of this compound derivatives?

Q. Advanced Regiochemical Analysis

- Tautomer Identification : Use C NMR to distinguish keto-enol equilibria.

- X-ray Diffraction : Resolve tautomeric states via crystallographic data refined with SHELXL .

- Dynamic HPLC : Monitor tautomer ratios under varying pH conditions.

What solvent systems are recommended for purification?

Q. Basic Purification Protocols

- Recrystallization : Use DMF/acetic acid mixtures for high-purity crystals .

- Column Chromatography : Employ ethyl acetate/hexane gradients for polar derivatives.

- Acid-Base Extraction : Isolate the carboxylic acid via aqueous NaHCO₃ washes .

How do structural modifications at the indole nitrogen affect spectroscopic profiles?

Advanced Spectroscopic Analysis

Allyl substitution alters:

- H NMR Shifts : Allyl protons resonate at δ 4.5–5.5 ppm (vs. methyl at δ 3.7–4.0).

- IR Stretching : C=O vibrations shift with electron-withdrawing effects.

- UV-Vis Absorbance : Conjugation changes modify λmax (e.g., indole → 280 nm) .

What methodologies resolve contradictory crystallographic data in indole derivatives?

Q. Advanced Crystallographic Refinement

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.